3,5-Dimethoxy-2-methylpyridine

Molecular Recognition Lewis Basicity Pyridine Coordination Chemistry

3,5-Dimethoxy-2-methylpyridine (CAS not independently assigned; molecular formula C₈H₁₁NO₂, MW 153.18 g·mol⁻¹) is a trisubstituted pyridine derivative bearing methoxy groups at the 3- and 5-positions and a methyl group at the 2-position. This substitution pattern places the compound within the broader class of electron-rich pyridine scaffolds that are widely employed as synthetic intermediates in medicinal chemistry and agrochemical development.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12973140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-2-methylpyridine
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)OC)OC
InChIInChI=1S/C8H11NO2/c1-6-8(11-3)4-7(10-2)5-9-6/h4-5H,1-3H3
InChIKeyKPCAPYCQPKGLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxy-2-methylpyridine: A Trisubstituted Pyridine Building Block for Medicinal and Agrochemical Intermediates


3,5-Dimethoxy-2-methylpyridine (CAS not independently assigned; molecular formula C₈H₁₁NO₂, MW 153.18 g·mol⁻¹) is a trisubstituted pyridine derivative bearing methoxy groups at the 3- and 5-positions and a methyl group at the 2-position [1]. This substitution pattern places the compound within the broader class of electron-rich pyridine scaffolds that are widely employed as synthetic intermediates in medicinal chemistry and agrochemical development [2]. Its structural features—concurrent electron-donating methoxy substituents and an ortho-methyl group—create a distinctive electronic and steric environment around the pyridine nitrogen, which directly influences its basicity, nucleophilicity, and metal-coordination behavior relative to monosubstituted or symmetrically disubstituted analogs [3].

Why Generic Pyridine Analogs Cannot Replace 3,5-Dimethoxy-2-methylpyridine in Structure-Sensitive Applications


Simply substituting 3,5-dimethoxypyridine or 2-methylpyridine for the target compound ignores the synergistic electronic and steric contributions of the combined 2-methyl/3,5-dimethoxy motif. The 3,5-dimethoxy substitution pattern enhances electron density at the pyridine nitrogen via resonance (increasing basicity and hydrogen-bond-acceptor strength), while the ortho-methyl group introduces steric compression around the nitrogen center, modulating coordination geometry and reducing susceptibility to metabolic N-oxidation [1]. Experimental binding data from dimethoxy borinium ion affinity studies demonstrate that methyl-substitution position and count on the pyridine ring alter binding strength by up to ~3.5 kcal·mol⁻¹ [2], confirming that even subtle changes in substitution pattern produce quantifiable differences in molecular recognition. This non-additive interplay means that neither the bis-methoxy analog (lacking 2-methyl) nor the 2-methyl analog (lacking methoxy groups) recapitulates the steric and electronic profile required for applications where differential coordination, regioselective functionalization, or specific lipophilicity/logP tuning is critical.

3,5-Dimethoxy-2-methylpyridine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Dimethoxy Borinium Ion Binding Affinity as a Probe for Pyridine-Nucleophile Electronic Differentiation

Experimental gas-phase binding data for dimethoxy borinium ion to a series of methyl-substituted pyridines reveal that 3,5-dimethylpyridine binds 2.5 ± 0.4 kcal·mol⁻¹ more strongly than 3-methylpyridine, while 3,4-dimethylpyridine binds 3.5 ± 0.3 kcal·mol⁻¹ more strongly [1]. These data establish a quantitative precedent that the specific positioning and number of substituents on the pyridine ring directly modulate nitrogen-centered Lewis basicity by up to ~3.5 kcal·mol⁻¹. By class-level inference, 3,5-dimethoxy-2-methylpyridine—which combines electron-donating methoxy groups (stronger resonance donors than methyl) at positions 3 and 5 with an ortho-methyl group—is expected to exhibit a distinctly different Lewis basicity profile compared to either 3,5-dimethylpyridine or 3,5-dimethoxypyridine (lacking 2-methyl).

Molecular Recognition Lewis Basicity Pyridine Coordination Chemistry

Nucleophilicity Parameter (N) of 2-Methylpyridine Establishes Baseline Reactivity for 2-Substituted Pyridines

Mayr's Database of Reactivity Parameters reports an N parameter of 10.98 for 2-methylpyridine in acetonitrile [1]. This value serves as the quantitative baseline for the nucleophilicity of 2-substituted pyridines. The introduction of 3,5-dimethoxy substituents on this scaffold is expected to increase the N parameter through resonance donation, yielding a nucleophilicity that is higher than 2-methylpyridine but potentially tempered by the steric effect of the ortho-methyl group. In contrast, 3,5-dimethoxypyridine (lacking the 2-methyl group) would present a different steric profile at the nitrogen, affecting approach trajectories in nucleophilic reactions.

Physical Organic Chemistry Nucleophilicity Scales Reactivity Prediction

Physical Property Differentiation: Boiling Point and Density of 3,5-Dimethoxypyridine vs. Predicted Values for the 2-Methyl Congener

The comparator 3,5-dimethoxypyridine (CAS 18677-48-0) is reported as a colorless to pale yellow oil with a boiling point of 225.6 °C at 760 mmHg, density of 1.064 g·cm⁻³, flash point of 82 °C, and refractive index of 1.488 . The introduction of a 2-methyl group to form 3,5-dimethoxy-2-methylpyridine is expected to increase molecular weight (from 139.15 to 153.18 g·mol⁻¹) and modestly alter both boiling point and density. Computational predictions from the mcule database indicate a logP of 2.783 and a topological polar surface area (TPSA) of 25.78 Ų for the target compound . These values differentiate it from 3,5-dimethoxypyridine, for which a lower logP would be anticipated due to the absence of the hydrophobic methyl group.

Physicochemical Properties Purification Formulation

Methoxy-Pyridine Ionic Liquids Exhibit Substituent-Dependent Catalytic Behavior

A systematic study of methoxy- and dimethoxy-substituted pyridinium-type ionic liquids demonstrated that methoxy-substituted pyridinium bromides exhibit superior catalytic behavior compared to other ionic liquids [1]. Although 3,5-dimethoxy-2-methylpyridine was not directly evaluated in this study, the structure-activity trend indicates that the methoxy substitution pattern on the pyridine ring is a key determinant of catalytic performance in pyridinium-based ionic liquid systems. By class-level inference, the 3,5-dimethoxy-2-methyl-substitution pattern would impart a different catalytic profile than the 3,4-dimethoxy or mono-methoxy analogs evaluated, due to both electronic (resonance) and steric (ortho-methyl) factors.

Ionic Liquids Catalysis Pyridinium Salts

Optimal Application Scenarios for 3,5-Dimethoxy-2-methylpyridine Based on Quantitative Differentiation Evidence


Design of Tunable Pyridine Ligands for Transition-Metal Catalysis Where Steric and Electronic Properties Must Be Independently Varied

In catalyst development programs where the pyridine ligand's electron-donating ability and steric encumbrance must be systematically modulated, 3,5-dimethoxy-2-methylpyridine occupies a unique parameter space. The 3,5-dimethoxy groups enhance nitrogen Lewis basicity (class-level inference from dimethoxy borinium ion binding data [1]), while the ortho-methyl group introduces steric hindrance that can influence metal-center geometry and catalytic selectivity. This combination is not accessible from either 3,5-dimethoxypyridine (insufficient steric bulk) or 2,6-dimethylpyridine (different electronic profile, no resonance-donating methoxy groups).

Synthesis of Pyridinium-Based Ionic Liquids Requiring Specific Methoxy-Substitution Patterns for Enhanced Catalytic Performance

The catalytic behavior of pyridinium-type ionic liquids is sensitive to the methoxy-substitution pattern on the pyridine ring [2]. 3,5-Dimethoxy-2-methylpyridine provides a quaternization substrate that, upon N-alkylation, yields a pyridinium cation with electron-donating methoxy groups at the 3- and 5-positions and a methyl group at the 2-position, creating a sterically and electronically differentiated ionic liquid compared to those derived from pyridine, 3-picoline, or 3,5-dimethoxypyridine.

Medicinal Chemistry Scaffold Diversification Where Lipophilicity (logP ~2.8) and Fixed Conformation (Zero Rotatable Bonds) Are Design Requirements

With a predicted logP of 2.783 and zero rotatable bonds , 3,5-dimethoxy-2-methylpyridine offers a conformationally rigid, moderately lipophilic heterocyclic core suitable for fragment-based drug discovery and scaffold-hopping campaigns. These properties differentiate it from the more hydrophilic 3,5-dimethoxypyridine (lacking the hydrophobic methyl contribution) and from 2-methylpyridine (lower hydrogen-bond acceptor count), making it valuable for hit-to-lead programs targeting CNS-accessible chemical space or oral bioavailability optimization.

Regioselective Electrophilic Functionalization Exploiting the Combined Directing Effects of 2-Methyl and 3,5-Dimethoxy Groups

For synthetic chemists requiring late-stage functionalization of the pyridine ring, the presence of three different substituent types (2-Me, 3-OMe, 5-OMe) provides a predictable but complex directing pattern for electrophilic aromatic substitution and directed ortho-metalation strategies. The quantitative baseline nucleophilicity of the 2-methylpyridine scaffold (N = 10.98 in MeCN [3]) combined with the resonance activation of the methoxy groups suggests enhanced reactivity at the 4- and 6-positions, offering regiochemical outcomes distinct from those obtained with symmetrically substituted analogs.

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